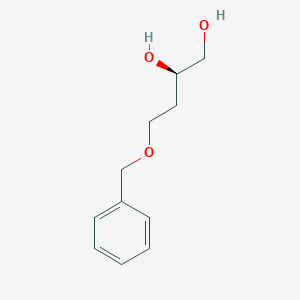

(R)-4-Benzyloxy-1,2-butanediol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Chiral Building Block in Advanced Chemical Research

The utility of (R)-4-benzyloxy-1,2-butanediol in advanced chemical research stems from its identity as a chiral building block. chemimpex.comchemicalbook.com Chiral molecules exist as non-superimposable mirror images, known as enantiomers, and often exhibit distinct biological activities. The synthesis of a single, desired enantiomer is a critical challenge in fields like medicinal chemistry and materials science. This compound, with its predefined (R)-configuration at one of its stereocenters, provides a reliable starting point for the synthesis of such stereochemically defined targets. nih.govresearchgate.net

The presence of the benzyloxy group enhances the compound's reactivity, making it an excellent intermediate in the production of various fine chemicals and pharmaceuticals. chemimpex.comchemimpex.com Its structure allows for the selective chemical modification of its two hydroxyl groups, a crucial feature for the stepwise construction of complex molecular architectures. chemimpex.com Researchers leverage this property in the synthesis of a wide array of molecules, including those with potential applications in drug development, particularly for neurological disorders. chemimpex.comchemimpex.com Beyond pharmaceuticals, this chiral diol also finds application as a building block for the creation of advanced polymers. chemimpex.comchemimpex.com

Overview of Stereochemical Importance in Complex Molecule Construction

Stereoselective Synthetic Approaches

The controlled introduction of chirality is paramount in the synthesis of this compound. Stereoselective approaches are broadly categorized into those that utilize naturally occurring chiral molecules as starting materials (chiral pool synthesis) and those that employ chiral catalysts or auxiliaries to induce stereoselectivity.

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis offers an efficient route to enantiomerically pure compounds by leveraging the inherent chirality of readily available natural products. This strategy avoids the need for chiral resolution or asymmetric induction steps, often leading to more concise and cost-effective synthetic sequences.

D-Malic acid, a naturally occurring dicarboxylic acid, serves as an inexpensive and readily available chiral starting material for the synthesis of this compound. A common strategy involves the initial reduction of the carboxylic acid functionalities to alcohols.

One documented approach proceeds through the formation of (R)-4-benzyloxycarbonylamino-1,2-butanediol. oup.com This intermediate is synthesized from D-malic acid in a multi-step sequence. The process begins with the conversion of D-malic acid to its dimethyl ester, followed by amidation to form the corresponding ß-malamic acid. Subsequent reduction of the amide and ester functionalities yields (R)-4-amino-1,2-butanediol. oup.com The amino group is then protected with a benzyloxycarbonyl (Cbz) group to afford (R)-4-benzyloxycarbonylamino-1,2-butanediol. oup.com While this provides a related chiral diol, further transformation of the benzyloxycarbonylamino group to a hydroxyl group would be necessary to yield the target compound, this compound.

| Starting Material | Key Intermediate | Reagents for Intermediate Formation | Yield of Intermediate |

| D-Malic Acid | (R)-4-Amino-1,2-butanediol | 1. CH2N2 2. NH3/MeOH 3. Diborane | 61% |

| (R)-4-Amino-1,2-butanediol | (R)-4-Benzyloxycarbonylamino-1,2-butanediol | Benzyloxycarbonyl chloride, NaOH | 76% |

(Z)-But-2-ene-1,4-diol and its derivatives can be transformed into this compound through asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes. The Sharpless asymmetric dihydroxylation is a widely used and reliable method for this purpose. wikipedia.org

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. For the synthesis of the (R,R)-diol, the ligand (DHQ)₂-PHAL (a component of AD-mix-α) is typically employed, while the (S,S)-diol is obtained using (DHQD)₂-PHAL (found in AD-mix-β). wikipedia.orgalfa-chemistry.com

A key precursor for this route is cis-4-benzyloxy-2-buten-1-ol. The Sharpless asymmetric dihydroxylation of this allylic alcohol using AD-mix-β has been shown to produce the corresponding (2R,3R)-triol. Subsequent selective manipulation of the terminal hydroxyl groups would be required to arrive at the target molecule. A study on the dihydroxylation of a similar cis-enyne system using AD-mix-β demonstrated the formation of the corresponding (4R,5S)-diol, highlighting the predictability of the Sharpless protocol. nsf.gov

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

| cis-4-Benzyloxy-2-buten-1-ol | AD-mix-β (OsO₄, (DHQD)₂-PHAL, K₃Fe(CN)₆, K₂CO₃) | (2R,3R)-4-Benzyloxy-1,2,3-butanetriol | High (expected) |

| cis-Enyne with benzoate (B1203000) ester | AD-mix-β | (4R,5S)-Diol | 45% nsf.gov |

Other readily available chiral molecules can also serve as precursors for the synthesis of this compound.

From D-Mannitol: D-Mannitol, a sugar alcohol, is an inexpensive and versatile chiral pool starting material. It can be converted into key intermediates for the synthesis of various chiral compounds. For instance, D-mannitol can be transformed into (R)-2,3-O-isopropylideneglyceraldehyde, a versatile C3 chiral building block. researchgate.net This aldehyde can then be subjected to a series of reactions, including chain extension and functional group manipulations, to construct the four-carbon backbone of this compound. A synthesis of a related compound, stagonolide (B1260407) G, utilized D-mannitol to construct key chiral fragments. thieme-connect.de

From (R)-Glycidol: (R)-Glycidol, a chiral epoxide, is another valuable starting material. Its strained three-membered ring can be regioselectively opened by nucleophiles to introduce functionality at the C1 and C2 positions with inversion of configuration at the site of attack. For the synthesis of this compound, a two-carbon nucleophile containing a protected hydroxyl group could be used to open the epoxide ring at the C3 position. Subsequent deprotection would yield the target diol. The synthesis of a C3-C8 lactone utilized (R)-glycidol to establish the stereochemistry at the C4 position. acs.org

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis provides an alternative and powerful approach to enantiomerically enriched compounds, where a small amount of a chiral catalyst directs the formation of a large amount of a chiral product from a prochiral substrate.

Enzymes are highly efficient and selective biocatalysts that can be employed for the synthesis of chiral molecules. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. ethz.chmdpi.comprinceton.edu

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the preparation of this compound, a racemic mixture of 4-benzyloxy-1,2-butanediol could be subjected to enzymatic acylation. A lipase (B570770) that preferentially acylates the (S)-enantiomer would leave behind the desired this compound in high enantiomeric purity.

A relevant example is the lipase-catalyzed resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate. rsc.org In this process, the lipase from Candida cylindracea was used to selectively acetylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-ester. This (R)-ester could then be reduced to afford this compound.

| Racemic Substrate | Enzyme | Acylating Agent | Resolved Product | Enantiomeric Purity |

| Racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate | Candida cylindracea lipase | Acetic anhydride | (R)-methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate | High |

Enzymatic Approaches for Enantioselective Production

Whole-Cell Catalysis for Stereoinversion

Whole-cell catalysis offers a powerful alternative for stereoinversion, harnessing the metabolic machinery of microorganisms to perform multi-step transformations. This approach is particularly advantageous for deracemization as it can combine the oxidation of one enantiomer and the stereoselective reduction of the resulting intermediate in a single pot.

A notable example is the deracemization of racemic 1,3-butanediol (B41344) to produce the (R)-enantiomer. nih.gov This process utilizes a two-step cascade involving two different microorganisms. First, Candida parapsilosis QC-76 enantioselectively oxidizes (S)-1,3-butanediol to 4-hydroxy-2-butanone. nih.gov Subsequently, Pichia kudriavzevii QC-1 asymmetrically reduces the intermediate ketone to (R)-1,3-butanediol. nih.gov This one-pot, two-step method has been shown to achieve high enantiomeric excess (99.5% ee) and a good yield (16.67 g/L from 20 g/L of racemate). nih.gov Similar principles can be applied to the synthesis of this compound, where a suitable microorganism or a combination of engineered enzymes could facilitate the stereoinversion of a racemic precursor. The use of immobilized whole cells in a packed-bed reactor has also been demonstrated for the continuous production of chiral diols, highlighting the industrial potential of this methodology. nih.gov

Metal-Catalyzed Asymmetric Syntheses

Metal-catalyzed asymmetric synthesis provides a powerful toolkit for the enantioselective construction of chiral molecules like this compound. These methods often rely on the use of a chiral ligand complexed to a metal center to control the stereochemical outcome of a reaction.

A key transformation in this context is the asymmetric hydrogenation of prochiral ketones or alkenes. diva-portal.org For instance, the asymmetric reduction of a suitable keto-precursor, such as 4-benzyloxy-1-hydroxy-2-butanone, using a chiral catalyst could directly yield this compound. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands, such as DIOP, have been instrumental in asymmetric hydrogenation reactions. sfu.ca The development of N,P-ligands has further expanded the scope and efficiency of these catalytic systems. diva-portal.org

Another important metal-catalyzed reaction is asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups across a double bond with high stereocontrol. The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide in the presence of a chiral ligand, is a well-established method for this purpose. Starting from a suitable allylic ether, such as benzyl (B1604629) allyl ether, this reaction could provide a direct route to the desired 1,2-diol.

The following table summarizes key aspects of metal-catalyzed asymmetric syntheses relevant to this compound.

| Reaction Type | Catalyst System (Example) | Precursor Type | Key Advantage |

| Asymmetric Hydrogenation | [Rh(DIOP)Cl]₂ | Prochiral ketone | Direct formation of the chiral diol from a ketone. |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Allylic ether | Creates the 1,2-diol stereocenter in one step. |

| Asymmetric Aldol (B89426) Reaction | Chiral Lewis Acid (e.g., Ti(OiPr)₄/(S)-BINOL) | Silyloxyfuran and aldehyde | Builds the carbon skeleton and sets stereocenters simultaneously. acs.org |

Strategies for Control of Absolute and Relative Stereochemistry

The synthesis of complex molecules containing multiple stereocenters, such as precursors to natural products, requires precise control over both absolute and relative stereochemistry. tandfonline.com For this compound, the key is to establish the (R)-configuration at the C2 position.

One effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For example, an Evans auxiliary can be used in an asymmetric aldol reaction to create the desired stereochemistry.

Substrate-controlled synthesis is another powerful approach where the existing stereochemistry in a molecule directs the formation of new stereocenters. For instance, the stereoselective reduction of a ketone adjacent to a chiral center can be influenced by the steric and electronic properties of that center.

Enzyme-catalyzed reactions inherently offer high stereoselectivity. The use of dehydrogenases or reductases can selectively reduce a prochiral ketone to a single enantiomer of the alcohol. uni-duesseldorf.de For example, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of various ketones to produce chiral alcohols. uni-duesseldorf.de

The following table outlines different strategies for stereochemical control.

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of an Evans oxazolidinone for an asymmetric aldol reaction. |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Diastereoselective reduction of a ketone adjacent to a chiral center. |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer. | Asymmetric hydrogenation with a chiral Rhodium catalyst. |

| Enzyme Catalysis | An enzyme's active site provides a chiral environment for a highly stereoselective transformation. | Kinetic resolution of a racemic alcohol using a lipase. |

Total Synthesis Routes Incorporating Diol Precursors

This compound and similar chiral diols are valuable intermediates in the total synthesis of complex natural products. ru.nl Their pre-defined stereochemistry and functional groups allow for their efficient incorporation into larger molecular frameworks.

For example, in the synthesis of lignans, which are a class of natural products with diverse biological activities, butanediol (B1596017) derivatives are key building blocks. jst.go.jp The synthesis of stereoisomers of tetra-substituted tetrahydrofurans often starts from chiral diols. jst.go.jp The benzyloxy group in this compound can serve as a protecting group for the primary alcohol, allowing for selective reactions at the secondary alcohol. This protecting group can be removed later in the synthetic sequence under mild hydrogenolysis conditions.

The synthesis of brevetoxin (B15176840) B, a complex marine polyether, showcases the strategic use of diol-containing fragments. ru.nl While not directly using this compound, the synthesis relies on the assembly of key intermediates that possess similar structural motifs. The ability to construct these fragments with high stereochemical purity is crucial for the success of the total synthesis.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A retrosynthetic analysis of this compound reveals several potential synthetic routes:

Disconnection 1: C-O bond of the benzyl ether

This disconnection leads back to (R)-1,2,4-butanetriol. This commercially available chiral building block can be selectively benzylated at the primary hydroxyl group. This is a straightforward and often preferred route due to the availability of the starting material.

Disconnection 2: The C1-C2 bond

This disconnection suggests a synthetic route starting from a two-carbon and a two-carbon fragment. For example, an asymmetric aldol reaction between a protected two-carbon aldehyde (e.g., benzyloxyacetaldehyde) and a suitable two-carbon nucleophile could be envisioned.

Disconnection 3: The C2 hydroxyl group

This disconnection points towards an asymmetric dihydroxylation of a suitable alkene, such as 4-benzyloxy-1-butene. This approach would install both hydroxyl groups in a single, stereocontrolled step.

The following schematic illustrates these retrosynthetic disconnections:

Chemical Transformations and Derivatization Strategies

Selective Functionalization of Hydroxyl Groups

The presence of two distinct hydroxyl groups in (R)-4-Benzyloxy-1,2-butanediol offers opportunities for selective functionalization, a critical aspect in the synthesis of complex target molecules. chemimpex.com The differing reactivity of the primary and secondary alcohols allows for regioselective reactions.

Monoprotection and Diprotection Strategies

Selective protection of one hydroxyl group is a common strategy to enable differential functionalization of the diol. The primary hydroxyl group is generally more accessible and reactive than the more sterically hindered secondary hydroxyl group. scholaris.ca

One common approach involves the use of a trityl group to selectively protect the primary alcohol. For instance, reacting (S)-4-benzyloxy-1,2-butanediol with trityl chloride in the presence of triethylamine (B128534) and 4-N,N-dimethylaminopyridine (DMAP) in toluene (B28343) quantitatively yields (S)-4-benzyloxy-1-trityloxy-2-butanol. google.com This monoprotected intermediate can then undergo further reactions at the free secondary hydroxyl group.

Diprotection, while less common as it temporarily masks the reactivity of both hydroxyls, can be achieved under appropriate conditions. However, the primary focus in synthetic strategies involving this diol is typically selective monofunctionalization.

Formation of Esters and Ethers

The hydroxyl groups of this compound can be converted to esters and ethers to introduce a variety of functional groups.

Esterification: Esterification can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic acid under activating conditions.

Etherification: The formation of ethers is a key transformation. For example, the synthesis of benzyl (B1604629) ethers can be accomplished using reagents like 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral benzylating agent. beilstein-journals.org A general procedure for benzylation involves reacting the alcohol with 2-benzyloxypyridine and methyl triflate in toluene. beilstein-journals.org Another method is the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org For instance, reacting 1,4-butanediol (B3395766) with benzyl bromide in the presence of sodium hydride in THF results in the formation of 4-benzyloxy-1-butanol. nih.gov

Reactions Involving the Benzyloxy Moiety

The benzyloxy group serves as a crucial protecting group for the primary alcohol at the C-4 position and can be manipulated in several ways.

Deprotection Methodologies

The most common method for cleaving the benzyl ether is through catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org This method is favored for its mild conditions and high efficiency. For instance, the deprotection of Nα-Benzyloxycarbonyl-L-lysine benzyl ester coupled with (R)-4-benzyloxycarbonylamino-1-bromo-2-butanol is achieved through catalytic hydrogenation. oup.com

Alternative deprotection methods for benzyl ethers include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also be employed, particularly for p-methoxybenzyl ethers. organic-chemistry.org

Transformations of the Aromatic Ring System

While less common than deprotection, the aromatic ring of the benzyloxy group can undergo transformations. For example, derivatives like (2R)-4-[(4-methoxyphenyl)methoxy]butane-1,2-diol feature a substituted aromatic ring, indicating that modifications to the benzyl group are synthetically accessible. cymitquimica.com These modifications can influence the compound's reactivity and solubility. cymitquimica.com

Oxidation and Reduction Reactions of the Diol Scaffold

The diol structure of this compound allows for various oxidation and reduction reactions, leading to a range of valuable synthetic intermediates.

Oxidation: The hydroxyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids. The selective oxidation of the primary or secondary alcohol can be achieved by choosing appropriate oxidizing agents and reaction conditions. For example, site-selective oxidation of hydroxyl groups in carbohydrate derivatives, a related class of polyols, can be achieved using various reagents to yield aldehydes, ketones, or carboxylic acids. nih.gov

Reduction: While the diol itself is already in a reduced state, the term "reduction" in the context of its derivatives often refers to the removal of protecting groups, as discussed in the deprotection methodologies. However, related butanediol (B1596017) derivatives can be synthesized through the reduction of corresponding ketones. For instance, (R)-1,3-butanediol can be produced by the enantioselective reduction of a ketone using a recombinant enzyme. mdpi.com Similarly, butanediol dehydrogenase from Saccharomyces cerevisiae can catalyze the reduction of vicinal diketones to the corresponding diols. researchgate.net

Formation of Cyclic Derivatives

This compound serves as a versatile substrate for the synthesis of various cyclic derivatives, leveraging the reactivity of its vicinal diol functionality. These transformations are crucial for protecting the diol, introducing new functionalities, or constructing more complex molecular architectures. The primary strategies for cyclization involve the formation of acetals and ketals, cyclic carbonates, and cyclic ethers.

The 1,2-diol arrangement in this compound readily allows for the formation of five-membered ring systems, which are thermodynamically favored. These reactions are often stereospecific, preserving the chiral integrity of the starting material.

Formation of Cyclic Acetals and Ketals (Dioxolanes)

The reaction of this compound with aldehydes or ketones under acidic catalysis yields the corresponding cyclic acetals or ketals, specifically 1,3-dioxolanes. google.comgoogle.com This reaction is a common strategy for protecting the 1,2-diol moiety. The choice of the carbonyl compound can influence the stability and subsequent reactivity of the resulting dioxolane. For instance, reaction with acetone (B3395972) forms an isopropylidene ketal, which is a widely used protecting group due to its ease of formation and selective removal under acidic conditions.

The general mechanism involves the acid-catalyzed addition of one hydroxyl group to the carbonyl carbon, followed by an intramolecular cyclization via the second hydroxyl group, with the elimination of water. google.com

Table 1: Synthesis of Cyclic Acetals and Ketals from 1,2-Diols

| Carbonyl Compound | Catalyst | Product Type |

|---|---|---|

| Acetone | p-Toluenesulfonic acid | Isopropylidene Ketal |

| Benzaldehyde | Acid Catalyst | Benzylidene Acetal |

This table illustrates common reagents for the formation of cyclic acetals and ketals from 1,2-diols, a reaction applicable to this compound.

Formation of Cyclic Carbonates

This compound can be converted to a cyclic carbonate, a five-membered 1,3-dioxolan-2-one ring, through reaction with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or diethyl carbonate. The formation of cyclic carbonates from diols is a well-established transformation. researchgate.net These cyclic carbonates are valuable intermediates in organic synthesis, serving as precursors for polycarbonates or as protected diols that can be opened with various nucleophiles. researchgate.netresearchgate.net

The synthesis of a cyclic carbonate from a related compound, (R)-4-benzyloxycarbonylamino-1,2-butanediol, has been reported, indicating the feasibility of this transformation on the 1,2-diol unit. oup.com The reaction typically proceeds under basic conditions to activate the hydroxyl groups for reaction with the carbonyl source.

Table 2: Reagents for the Formation of Cyclic Carbonates from 1,2-Diols

| Reagent | Conditions | Product |

|---|---|---|

| Phosgene (or equivalent) | Base (e.g., Pyridine) | Cyclic Carbonate |

This table presents common reagents for the synthesis of cyclic carbonates from 1,2-diols, a transformation applicable to this compound.

Formation of Cyclic Ethers

While the direct cyclization of this compound to a cyclic ether by simple dehydration is not a common strategy, derivatives of this compound can be used to form cyclic ethers. For instance, selective activation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other, can lead to the formation of an oxirane (epoxide). However, a more common application is the use of this diol in the synthesis of larger cyclic ether systems, often as part of a more complex molecule.

A related application involves the use of 1,4-butanediol, a structurally similar compound, in the synthesis of tetrahydrofuran (B95107) through dehydration in the presence of an acid catalyst. wikipedia.org Additionally, 1,4-butanediol is a precursor for the synthesis of 1,4-butanediol diglycidyl ether, which contains two epoxide rings. wikipedia.orgnih.gov

Applications As a Chiral Building Block in Complex Chemical Synthesis

Role in Total Synthesis of Natural Products

The inherent chirality of (R)-4-Benzyloxy-1,2-butanediol makes it an excellent starting material for the enantioselective total synthesis of a variety of natural products. Its pre-defined stereocenter serves as a foundation upon which further stereogenic centers can be introduced with a high degree of control.

A notable application of a derivative of this compound is in the total synthesis of all eight stereoisomers of conidendrin, a type of lignan (B3055560) with potential biological activities. tandfonline.com Lignans are a class of polyphenolic compounds found in plants and are known for their diverse pharmacological properties. jst.go.jpresearchgate.net The synthesis of these complex molecules often requires precise control over multiple stereocenters, a challenge that can be effectively addressed by employing chiral starting materials like derivatives of this compound.

In the synthesis of conidendrin stereoisomers, a more elaborated derivative, (1R,2S,3S)-1-(4-benzyloxy-3-methoxyphenyl)-3-(4-benzyloxy-3-methoxybenzyl)-2-hydroxymethyl-1,4-butanediol, serves as a key chiral precursor. tandfonline.com This precursor, which can be conceptually derived from the fundamental structure of this compound, contains the necessary carbon framework and stereochemical information to construct the intricate tricyclic core of conidendrin. The synthesis of secoisolariciresinol, another biologically active lignan, has also been accomplished utilizing synthetic strategies that rely on chiral building blocks with similar structural motifs. jst.go.jpresearchgate.net

Table 1: Stereoisomers of Conidendrin Synthesized from a Derivative of this compound

| Stereoisomer | Optical Purity (% ee) |

| (+)-α-Conidendrin | >99 |

| (−)-β-Conidendrin | >99 |

| (+)-β-Conidendrin | 99 |

| (−)-α-Conidendrin | 99 |

| (+)-iso-α-Conidendrin | 99 |

| (−)-iso-β-Conidendrin | 97 |

| (+)-iso-β-Conidendrin | 99 |

| (−)-iso-α-Conidendrin | 99 |

Data sourced from the total synthesis of conidendrin stereoisomers. tandfonline.com

The stereochemistry of the starting chiral building block dictates the absolute configuration of the final natural product. In the synthesis of the conidendrin stereoisomers, the use of the enantiomeric form of the key butanediol (B1596017) precursor leads to the formation of the corresponding enantiomers of the final products. tandfonline.com The intramolecular Friedel-Crafts reaction, a key step in the construction of the conidendrin core, is influenced by the stereochemistry of the precursor, which directs the formation of the new stereocenters in a predictable manner. tandfonline.com This substrate-controlled diastereoselectivity is a powerful strategy in natural product synthesis, allowing for the efficient and stereoselective construction of complex molecular frameworks. The ability to access all possible stereoisomers of a natural product is crucial for structure-activity relationship (SAR) studies, which aim to correlate the three-dimensional structure of a molecule with its biological function. jst.go.jpresearchgate.net

Synthesis of Chiral Intermediates for Pharmaceuticals Research

The production of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.netresearchgate.net this compound serves as a valuable chiral synthon for the preparation of key intermediates in the synthesis of various pharmaceuticals. chemimpex.comchemimpex.com Its utility is particularly noted in the development of drugs for neurological disorders and antiviral agents. chemimpex.comnih.gov

The versatile functionality of this compound allows for its conversion into a range of chiral intermediates. For instance, it can be a precursor for the synthesis of chiral amino alcohols and other fragments that are incorporated into larger, more complex drug molecules. The synthesis of novel chiral 1,2,4-triazole-3-thione analogs with potential anti-influenza activity has been reported, starting from chiral precursors like amino acid esters, highlighting the importance of chiral building blocks in developing new antiviral agents. nih.gov While direct synthesis from this compound is not detailed in this specific example, its structural motifs are relevant to the construction of such chiral pharmaceutical intermediates.

Contribution to the Development of Advanced Materials and Polymers with Defined Stereochemistry

The incorporation of chiral units into macromolecular structures can lead to the development of advanced materials and polymers with unique and desirable properties. This compound and similar chiral diols are utilized as building blocks for creating polymers with defined stereochemistry. chemimpex.comlookchem.com These chiral polymers can exhibit interesting properties such as the ability to form helical structures, recognize other chiral molecules, and display unique optical and mechanical characteristics.

Chiral Induction in Novel Synthetic Methodologies

In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. sfu.ca These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed. The structural features of this compound make it a potential candidate for use as a chiral directing group in various asymmetric transformations.

For example, chiral C2-symmetric diols, a class of compounds to which this compound belongs, have been successfully used as chiral auxiliaries in asymmetric synthesis. sfu.ca These diols can be converted into chiral acetals that can direct the stereoselective course of reactions such as Diels-Alder cycloadditions and alkylations. sfu.ca The stereochemistry of the diol dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. The development of new synthetic methodologies that utilize chiral building blocks like this compound for chiral induction is an active area of research, aiming to provide efficient and practical routes to enantiomerically pure compounds. iupac.org

Advanced Analytical Methodologies for Stereochemical Purity and Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for determining the enantiomeric purity of chiral compounds. By employing a chiral environment, either in the stationary or mobile phase, it is possible to separate the enantiomers of a racemic mixture, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioseparation of chiral molecules. researchgate.net CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For a compound like (R)-4-Benzyloxy-1,2-butanediol, which contains hydroxyl groups capable of hydrogen bonding, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a broad range of enantioselectivity for various compounds.

Research Findings: While specific HPLC methods for this compound are not extensively published, method development would draw upon established procedures for other chiral alcohols and diols. The selection of the CSP and mobile phase is crucial for achieving baseline separation. Polysaccharide-based columns such as Chiralpak® and Chiralcel® are common choices. nih.govscience.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol, which influences the retention and resolution of the enantiomers. nih.gov

The table below outlines typical starting conditions for the chiral HPLC analysis of similar analytes, which would be optimized for this compound.

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase | Cellulose or Amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) | Provides the chiral environment for enantiomeric discrimination. |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Controls the elution strength and retention time of the analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. |

| Column Temperature | 20 - 40 °C | Can influence selectivity and peak shape. |

| Detection | UV (e.g., at 254 nm) | To detect the aromatic benzyl (B1604629) group in the molecule. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. While commercial specifications for this compound often state a purity of >97% as determined by GC, this is typically an achiral analysis. vwr.comtcichemicals.comchemimpex.comcookechem.com

To determine enantiomeric excess using GC, the non-volatile diol must first be converted into a volatile derivative. This process, known as derivatization, involves reacting the hydroxyl groups with a suitable reagent. A common approach for alcohols and diols is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst. rsc.org The resulting silyl (B83357) ethers are significantly more volatile and thermally stable, making them amenable to GC analysis.

Once derivatized, the sample is injected onto a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are frequently used for this purpose.

Research Findings: The analysis of 1,4-butanediol (B3395766) via GC has been demonstrated following derivatization to its bis(trimethylsilyl)ether. rsc.org A similar strategy would be applied to this compound. The derivatized enantiomers would interact differently with the chiral stationary phase, resulting in separate peaks on the chromatogram, which can be integrated to calculate the enantiomeric excess.

| Step | Description | Example Reagent/Condition |

| 1. Derivatization | The two hydroxyl groups of the diol are reacted to form more volatile ethers. | Silylation using BSTFA-TMCS at 70°C for 30 minutes. rsc.org |

| 2. GC Separation | The derivatized sample is separated on a chiral column. | Column: Cyclodextrin-based CSP (e.g., Beta-DEX™). Carrier Gas: Helium or Hydrogen. |

| 3. Detection | A Flame Ionization Detector (FID) is commonly used for detection. | Detector Temperature: ~280-300°C. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu.com SFC is recognized as a powerful tool for chiral separations, often providing faster analysis times and reduced organic solvent consumption compared to HPLC. researchgate.netmdpi.com This makes it a "greener" and highly efficient alternative, particularly in the pharmaceutical industry. mdpi.com

For the analysis of this compound, SFC would offer high resolution and sensitivity. As with HPLC, a chiral stationary phase is required to achieve enantiomeric separation. Polysaccharide-based CSPs are widely used and are highly effective in SFC. researchgate.netlcms.cz A small amount of a polar organic solvent, such as methanol (B129727) or ethanol, is typically added to the supercritical CO₂ as a modifier to improve peak shape and resolution. nih.gov

Research Findings: SFC has proven effective for a vast range of chiral separations. The optimization process involves screening different CSPs and varying the composition of the modifier, system backpressure, and temperature to achieve the best separation. lcms.cz The low viscosity and high diffusivity of the supercritical mobile phase allow for high flow rates without sacrificing efficiency, leading to rapid analyses. shimadzu.com

| Parameter | Typical Conditions | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (Cellulose or Amylose derivatives) | Provides chiral recognition. |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, 5-40%) | The primary eluent; the modifier is used to adjust retention and selectivity. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state and influences fluid density. |

| Column Temperature | 35 - 50 °C | Affects fluid density and interaction kinetics. |

| Detection | UV (254 nm) or Mass Spectrometry (MS) | Universal or specific detection of the analyte. |

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural confirmation of organic molecules and can be adapted to determine stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bbhegdecollege.com For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence of all expected functional groups and their connectivity. ipb.ptcore.ac.uk

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons (O-CH₂-Ph), and the protons on the butanediol (B1596017) backbone. The chemical shifts and splitting patterns (multiplicity) of these signals confirm the structure.

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including those in the phenyl ring, the benzyloxy group, and the butanediol chain. scispace.com

While standard NMR can confirm the chemical structure, it cannot distinguish between enantiomers. However, it forms the basis for more advanced methods that can. 19F NMR would only be applicable if the molecule were derivatized with a fluorine-containing chiral agent.

Expected NMR Data for this compound (in CDCl₃) This table is predictive, based on data for structurally similar compounds. scispace.combeilstein-journals.org

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | ~7.3 (multiplet, 5H) | ~127-129 (CH), ~138 (C) |

| Benzyl Methylene (Ph-CH₂-O) | ~4.5 (singlet, 2H) | ~73 |

| Backbone Methylene (-O-CH₂-CH₂-) | ~3.5-3.7 (multiplet, 2H) | ~70 |

| Backbone Methine (-CH(OH)-) | ~3.7-3.9 (multiplet, 1H) | ~71-73 |

| Backbone Methylene (-CH₂OH) | ~3.4-3.6 (multiplet, 2H) | ~62-64 |

| Hydroxyl (-OH) | Variable (broad singlet, 2H) | N/A |

Chiral Auxiliary-Based NMR Methods (e.g., MPA Esters)

To determine the absolute configuration of a chiral alcohol using NMR, a chiral derivatizing agent (chiral auxiliary) is used. The most well-known technique is the modified Mosher's method, which involves reacting the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MPA or Mosher's acid), typically as the acid chloride (MPA-Cl). researchgate.net

This reaction converts the enantiomeric diol into a mixture of diastereomeric bis-MPA esters. Since diastereomers have different physical properties, their NMR spectra will also be different. For this compound, both the primary and secondary hydroxyl groups would be esterified. By comparing the ¹H NMR spectra of the (S)-MPA ester and the (R)-MPA ester, the absolute configuration of the original alcohol can be assigned. researchgate.net

The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral ester centers are analyzed. Protons that lie on one side of the MPA phenyl group in the diastereomeric models will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). The consistent pattern of these shifts allows for unambiguous assignment of the (R) or (S) configuration at the carbinol center. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm its structure. The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohols typically appear in the 1050-1150 cm⁻¹ range. Furthermore, the aromatic benzene (B151609) ring from the benzyloxy group exhibits characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) of the benzyloxy group also contributes to the spectrum with a strong absorption band, typically around 1100 cm⁻¹. While IR spectroscopy is powerful for functional group identification, it is generally not used for determining stereochemistry.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3400-3200 (broad) |

| Aromatic C-H | 3000-3100 |

| Aromatic C=C | 1450-1600 |

| C-O (Alcohols, Ether) | 1050-1150 |

Mass Spectrometry (MS) in Conjunction with Chromatographic Separation

Mass spectrometry (MS), particularly when coupled with a separation technique like gas chromatography (GC), is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a monoisotopic mass of 196.110 g/mol . epa.gov In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. Fragmentation patterns can provide further structural information. For instance, the loss of a water molecule from the diol moiety or cleavage of the benzylic group are common fragmentation pathways that would produce characteristic fragment ions.

When used with chiral chromatography, MS can also help in assessing enantiomeric purity. By separating the (R) and (S) enantiomers on a chiral column, the mass spectrometer can detect and quantify each enantiomer, providing a precise measure of enantiomeric excess.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | epa.govvwr.comtcichemicals.com |

| Molecular Weight | 196.25 g/mol | vwr.comtcichemicals.com |

| Monoisotopic Mass | 196.109944 g/mol | epa.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.neted.ac.ukspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter, known as resonant scattering, can distinguish between the two enantiomers of a chiral compound. ed.ac.uk

For this compound, obtaining a suitable single crystal is a prerequisite for this analysis. researchgate.net Once a high-quality crystal is grown, the diffraction data can be used to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of each atom, unequivocally establishing the (R) configuration at the chiral center. The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the assigned absolute structure. researchgate.net

While immensely powerful, the primary challenge of this method is the often difficult and time-consuming process of growing a single crystal of sufficient quality for diffraction analysis. researchgate.net

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical and widely used technique for characterizing chiral compounds based on their ability to rotate the plane of polarized light. digicollections.net This rotation is an intrinsic property of a chiral molecule and is measured as the specific rotation, [α]. digicollections.netunit.no Dextrorotatory compounds, designated with a (+) sign, rotate the plane of polarized light clockwise, while levorotatory compounds, designated with a (-) sign, rotate it counterclockwise. digicollections.net

For this compound, the specific rotation is a key parameter for its identification and for assessing its enantiomeric purity. The measurement is typically performed at a specific temperature and wavelength (usually the sodium D-line at 589 nm), with the sample dissolved in a suitable solvent like ethanol. vwr.comtcichemicals.comdigicollections.net The observed rotation is dependent on the concentration of the solution and the path length of the polarimeter tube. unit.no A measured specific rotation that matches the literature value for the pure (R)-enantiomer is a strong indicator of high enantiomeric purity.

| Parameter | Value | Conditions | Source |

| Specific Rotation [α]20/D | +23° | c=5, EtOH | vwr.com |

| Specific Rotation [a]20/D | +21.0 to +25.0° | c=5, EtOH | tcichemicals.com |

Computational and Theoretical Investigations of R 4 Benzyloxy 1,2 Butanediol and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis

The conformational flexibility of (R)-4-benzyloxy-1,2-butanediol, arising from several rotatable single bonds, results in a complex potential energy surface (PES) with numerous possible conformers. Quantum chemical calculations are essential to identify the most stable conformers and to understand the energetic relationships between them.

Density Functional Theory (DFT) has become a primary tool for the conformational analysis of organic molecules due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT methods, particularly with functionals like B3LYP and a basis set such as 6-311++G(d,p), are used to explore the potential energy surface and locate stable conformers. uc.ptresearchgate.net

A detailed theoretical study on the analogous molecule, 1,2-butanediol (B146104), revealed that it can exist in as many as 81 possible conformations due to its four conformationally relevant rotational axes. uc.pt More than 20 of these conformers were found to have relative energies within a 10 kJ/mol range, indicating a complex conformational equilibrium at room temperature. uc.ptresearchgate.net The most stable conformers are typically those that are stabilized by intramolecular hydrogen bonds between the two hydroxyl groups. uc.ptuc.pt For this compound, the bulky benzyloxy group introduces further steric constraints and potential non-covalent interactions that influence the conformational preferences.

DFT calculations allow for the precise determination of geometric parameters for each stable conformer. These parameters are crucial for understanding the molecule's three-dimensional structure.

Table 1: Representative DFT-Calculated Geometric Parameters for a Stable Conformer of this compound Note: These are illustrative values based on typical DFT calculations for similar diols and ethers. Actual values would require specific calculations for this molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-O1 | 1.43 Å |

| Bond Length | C2-O2 | 1.42 Å |

| Bond Length | C4-O(benzyl) | 1.44 Å |

| Bond Angle | O1-C1-C2 | 109.5° |

| Bond Angle | C1-C2-O2 | 108.9° |

| Dihedral Angle | O1-C1-C2-O2 | -65.2° (gauche) |

| Dihedral Angle | C1-C2-C3-C4 | 178.5° (anti) |

Beyond DFT, other quantum chemical methods are employed to study the electronic structure of this compound.

Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. They can provide very accurate results, especially for electron correlation effects, which are important for describing non-covalent interactions like hydrogen bonding. uva.es For instance, MP2 calculations have been used alongside DFT to confirm the relative energies of conformers of 2,3-butanediol. uc.pt While computationally more demanding than DFT, ab initio methods serve as a benchmark for the reliability of DFT results. ioffe.ru They are particularly useful for studying properties like polarizability and hyperpolarizability, which are sensitive to the description of the electronic cloud. global-sci.com

Semi-empirical methods , such as PM3 or AM1, are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. rsc.org This efficiency makes them suitable for initial, rapid exploration of the vast conformational space of flexible molecules like this compound or for use in molecular dynamics simulations. tandfonline.comwhiterose.ac.uk While less accurate for absolute energies, they can effectively map the potential energy surface to identify a set of low-energy conformers that can then be re-optimized at a higher level of theory. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms by solving Newton's equations of motion, providing insight into the conformational landscape the molecule explores in solution. kcl.ac.uk

For chiral diols, MD simulations can reveal the dynamics of intramolecular hydrogen bonding and the populations of different conformational families in various solvents. researchgate.netnih.gov For example, simulations of 1,2-butanediol in the gas phase indicate the formation of an intramolecular hydrogen bond in approximately 75% of the configurations. nih.govacs.org In aqueous solution, the hydroxyl groups can form hydrogen bonds with water, altering the conformational equilibrium. nih.govacs.org MD simulations are crucial for understanding how the solvent environment influences the shape of this compound, which in turn affects its reactivity and interaction with other molecules. kcl.ac.ukresearchgate.net These simulations are also the foundation for computing various thermodynamic properties, such as the hydration free energy. nih.govacs.org

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Computational methods are extensively used to elucidate the mechanisms of chemical reactions and to understand the origins of stereoselectivity. For a chiral alcohol like this compound, theoretical studies can predict the outcome of its reactions.

DFT calculations can be used to locate transition state structures and calculate activation energy barriers for different reaction pathways. This allows researchers to determine the most likely mechanism. For example, theoretical studies on the addition of chiral alcohols to ketenes have successfully modeled the reaction and explained the high degree of stereoselectivity observed experimentally. nih.gov The models show how the conformational preferences of intermediates and the energies of diastereomeric transition states dictate the final stereochemical outcome. nih.gov Similarly, the mechanism of chiral Brønsted acid-catalyzed reactions can be investigated, revealing that non-covalent interactions in the transition state are key to inducing stereoselectivity. rsc.org

For reactions involving the benzyloxy group, DFT can be used to study mechanisms like uc.ptresearchgate.net-anionic rearrangements, identifying the rate-determining step and the effect of substituents on the reaction barrier. In the context of this compound, computational studies could be used to predict which of the two hydroxyl groups is more reactive under specific conditions or to design catalysts that favor a particular stereochemical outcome in reactions involving this diol.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The prediction of spectroscopic properties, particularly NMR chemical shifts, is a powerful application of computational chemistry for structure elucidation. For complex molecules with multiple stereocenters and conformational flexibility, like this compound, comparing calculated NMR spectra with experimental data is a key method for confirming its structure and stereochemistry.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-DFT), is the standard for calculating NMR shielding constants, which are then converted to chemical shifts. nrel.govnih.gov A crucial aspect of this process for flexible molecules is the need to perform a conformational search and then calculate the Boltzmann-averaged chemical shifts over the ensemble of low-energy conformers. acs.org For polyols, this approach has been successfully used to assign the stereochemistry of complex natural products.

Recent advances also incorporate machine learning models, trained on large datasets of DFT-calculated and experimental spectra, to predict chemical shifts with high accuracy and speed. nrel.govrsc.org

Table 2: Illustrative Comparison of Experimental and Computationally Predicted NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes. The predicted values would be obtained from Boltzmann-averaged GIAO-DFT calculations.

| Atom | Hypothetical Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 66.5 | 66.2 | -0.3 |

| C2 | 72.1 | 71.8 | -0.3 |

| C(benzyl CH₂) | 73.4 | 73.1 | -0.3 |

| H1 (diastereotopic) | 3.45 | 3.48 | +0.03 |

| H1' (diastereotopic) | 3.65 | 3.62 | -0.03 |

| H2 | 3.80 | 3.83 | +0.03 |

Computational Approaches to Intermolecular Interactions and Chiral Recognition

Understanding how this compound interacts with other molecules is crucial for explaining its behavior in solution and its efficacy as a chiral resolving agent or ligand. Computational methods can model the non-covalent interactions—such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces—that govern molecular recognition.

The phenomenon of chiral recognition, where a chiral molecule preferentially interacts with one enantiomer of another chiral compound, can be studied computationally. The classic "three-point interaction model" posits that at least three points of interaction are needed for effective chiral discrimination, and computational models can identify these interactions and quantify their strength. acs.org

Studies on the self-aggregation of vicinal diols have shown that there can be a strong energetic preference for the formation of heterochiral (R,S) over homochiral (R,R or S,S) dimers, driven by an optimal hydrogen-bonding network complemented by dispersion forces. uni-goettingen.dersc.org DFT calculations are used to determine the binding energies of these diastereomeric complexes. acs.org For this compound, computational methods could model its interaction with a racemic mixture of another chiral molecule to predict its potential as a chiral resolving agent. Natural Bond Orbital (NBO) analysis is another technique used to investigate intermolecular charge transfer and the nature of hydrogen bonds in these complexes. nih.gov

Conclusion and Future Research Perspectives

Challenges and Opportunities in Asymmetric Synthesis

The asymmetric synthesis of chiral diols like (R)-4-Benzyloxy-1,2-butanediol is a cornerstone of modern organic chemistry, yet it presents persistent challenges. The primary goal is to achieve high enantioselectivity and diastereoselectivity, which can be difficult to control. researchgate.net However, these challenges also create opportunities for innovation in synthetic methodologies.

Key Challenges:

Stereocontrol: Achieving precise control over the stereochemistry at multiple centers remains a significant hurdle. The synthesis of vicinal diols, in particular, requires sophisticated methods to avoid the formation of unwanted stereoisomers. researchgate.net

Scalability: Many asymmetric synthesis methods that work well on a laboratory scale are difficult and expensive to implement on an industrial scale. researchgate.net

Catalyst Efficiency: The development of highly efficient and recyclable catalysts is crucial for making asymmetric synthesis more sustainable and cost-effective.

Emerging Opportunities:

Novel Catalytic Systems: There is a continuous drive to develop new chiral catalysts, including organocatalysts and metal complexes, that can provide higher selectivity and broader substrate scope. nih.gov Chiral diol-based scaffolds, such as BINOLs and TADDOLs, have been widely used to induce enantioselectivity and offer a template for the development of new catalysts. nih.gov

Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of chiral compounds is a rapidly growing field. researchgate.net Biocatalytic methods can offer high enantioselectivity under mild reaction conditions, providing a green alternative to traditional chemical synthesis. researchgate.net

Flow Chemistry: Continuous flow technologies offer a promising approach to address challenges of scalability and safety in asymmetric synthesis. nih.gov Flow reactors can enable better control over reaction parameters, leading to improved yields and selectivity.

| Methodology | Advantages | Challenges |

|---|---|---|

| Chiral Ligand-Metal Catalysis | High enantioselectivity, well-established methods. | Cost of ligands and metals, potential for metal contamination in products. |

| Organocatalysis | Metal-free, often milder reaction conditions, catalysts can be derived from natural products. nih.gov | Catalyst loading can be high, and scalability can be an issue. |

| Biocatalysis | High specificity, mild conditions, environmentally friendly. researchgate.netresearchgate.net | Limited substrate scope for some enzymes, enzyme stability can be a concern. |

Emerging Roles in Novel Chemical Transformations

The unique structural features of this compound make it an excellent candidate for use in a variety of novel chemical transformations. Its vicinal diol motif and the presence of a versatile benzyloxy protecting group open up avenues for its application beyond its current use as a simple chiral building block. chemimpex.com

Chiral Auxiliaries and Ligands: Chiral diols are frequently used as chiral auxiliaries to control the stereochemical outcome of reactions. wikipedia.orgsigmaaldrich.com this compound can be incorporated into substrates to direct diastereoselective transformations, after which it can be cleaved and potentially recycled. researchgate.net Furthermore, it can serve as a precursor for the synthesis of more complex chiral ligands for asymmetric catalysis.

Organocatalysis: Diol-based organocatalysts have gained prominence in a range of enantioselective reactions. nih.gov The hydroxyl groups of this compound can participate in hydrogen bonding interactions to create a chiral environment, enabling stereoselective transformations such as aldol (B89426) reactions, Diels-Alder reactions, and Michael additions.

Polymer Chemistry: As a building block for polymers, this compound can introduce chirality into the polymer backbone, leading to materials with unique properties and applications in areas such as chiral separations and advanced materials science. chemimpex.com

Potential for Expanded Applications in Stereoselective Synthesis

The future applications of this compound in stereoselective synthesis are vast and promising. Its role as a versatile chiral synthon is expected to expand significantly as new synthetic methods and applications are discovered.

Pharmaceutical Synthesis: The demand for enantiomerically pure pharmaceuticals continues to grow, as single-enantiomer drugs often exhibit improved efficacy and reduced side effects. nih.gov this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Its application is expected to expand to the synthesis of a wider range of complex drug molecules.

Natural Product Synthesis: The total synthesis of complex natural products often requires a toolbox of versatile chiral building blocks. The stereochemical information embedded in this compound makes it an attractive starting material for the synthesis of natural products containing 1,2-diol motifs.

Development of Chiral Derivatizing Agents: The diol functionality can be used to react with other chiral molecules to form diastereomers that can be more easily separated or analyzed, for example, by NMR spectroscopy. researchgate.net This makes it a potential candidate for the development of new chiral derivatizing agents for determining the enantiomeric purity of other compounds.

| Application Area | Specific Role | Potential Impact |

|---|---|---|

| Asymmetric Catalysis | Precursor to novel chiral ligands and organocatalysts. | Development of more efficient and selective catalysts for a broader range of reactions. |

| Pharmaceuticals | Chiral building block for complex APIs. chemimpex.com | Facilitating the synthesis of new generations of enantiomerically pure drugs with improved therapeutic profiles. chemimpex.com |

| Materials Science | Monomer for the synthesis of chiral polymers. chemimpex.com | Creation of advanced materials with novel optical, mechanical, or separation properties. |

| Agrochemicals | Synthon for stereochemically defined pesticides and herbicides. | Development of more effective and environmentally benign crop protection agents. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-4-Benzyloxy-1,2-butanediol, and how do they influence its reactivity in synthetic applications?

- Methodological Answer : The compound's molecular weight (calculated as 224.26 g/mol based on C₁₁H₁₆O₃), stereochemistry, and hydroxyl/benzyloxy functional groups dictate its reactivity. For example, the benzyloxy group acts as a protecting group for alcohols, enabling selective oxidation or substitution reactions. Polarimetry and chiral HPLC are critical for confirming enantiomeric purity, while NMR (¹H/¹³C) and FTIR spectroscopy validate structural integrity and hydrogen-bonding interactions .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : One route involves starting from (S)-malic acid to derive (S)-4-benzyloxy-1,2-butanediol, followed by configuration inversion. This is accomplished via dimesylate formation (using methanesulfonyl chloride) and nucleophilic displacement with potassium acetate in refluxing acetic anhydride. Subsequent hydrolysis with K₂CO₃/MeOH yields the (R)-enantiomer. Chiral GC or HPLC with a β-cyclodextrin column is recommended for monitoring enantiomeric excess .

Advanced Research Questions

Q. How do stereochemical differences in 4-benzyloxy-1,2-butanediol enantiomers affect their biological or catalytic activity?

- Methodological Answer : The (R)-enantiomer may exhibit distinct metabolic interactions, as seen in analogous diols like (2R,3R)-2,3-butanediol, which is oxidized to (S)-acetoin by acetic acid bacteria. To assess this, conduct comparative enzymatic assays (e.g., using Acetobacter pasteurianus lysates) and track oxidation products via LC-MS. Stereospecific activity can be correlated with molecular docking simulations of the diol-enzyme binding pockets .

Q. What experimental strategies resolve contradictions in reported enantioselective synthetic yields?

- Methodological Answer : Discrepancies in yield often arise from competing elimination pathways during nucleophilic displacement. Optimize reaction parameters (e.g., solvent polarity, temperature, and counterion choice) using a Design of Experiments (DoE) approach. For example, replacing potassium acetate with tetrabutylammonium acetate in aprotic solvents (e.g., DMF) may suppress elimination. Monitor intermediates via in-situ Raman spectroscopy to identify side reactions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key reactions, such as benzyloxy deprotection or hydroxyl oxidation. Compare activation energies of competing pathways (e.g., SN2 vs. E2) to prioritize synthetic routes. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., D₂O for proton-transfer steps) .

Q. What role does this compound play in synthesizing chiral liquid crystal polymers?

- Methodological Answer : The diol serves as a chiral building block in polycondensation reactions. For example, react it with terephthaloyl chloride to form polyesters with helical chirality. Characterize mesophase behavior via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). The benzyloxy group enhances solubility during polymerization, while the diol’s stereochemistry dictates polymer backbone helicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.